N-ethyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC15585657
Molecular Formula: C21H26N6O3
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N6O3 |
|---|---|
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | N-ethyl-6-imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C21H26N6O3/c1-3-23-20(28)15-12-16-19(24-17-5-4-14(2)13-27(17)21(16)29)26(18(15)22)7-6-25-8-10-30-11-9-25/h4-5,12-13,22H,3,6-11H2,1-2H3,(H,23,28) |
| Standard InChI Key | LYJLGXZASITUKA-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)CCN4CCOCC4 |
Introduction
N-ethyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound featuring a unique tricyclic structure. This compound belongs to the class of triazatricyclic derivatives, characterized by the presence of nitrogen atoms within its ring structure, which enhances its chemical reactivity and biological activity.
Key Features:
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Molecular Formula: Not explicitly provided in the available literature.
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Molecular Weight: Approximately 401.47 g/mol.
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Functional Groups: Includes an imine and a carboxamide group.
Synthesis Steps:
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Introduction of Functional Groups: The synthesis involves introducing necessary functional groups to enhance biological activity.
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Use of Specific Reagents: Reagents are chosen based on their ability to facilitate the desired chemical transformations under controlled conditions.
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Purification Techniques: Techniques such as chromatography may be employed to purify the final product.
Biological Activity and Potential Applications
This compound has been referenced in literature concerning inhibitors of specific protein interactions, particularly in the context of cancer therapeutics. Its unique structure allows it to interact with biological targets, making it a potential pharmaceutical agent.
Mechanisms of Action:
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Hydrogen Bonding: Interacts with target proteins through hydrogen bonding.
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Hydrophobic Interactions: Engages with hydrophobic pockets in target proteins.
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Van der Waals Forces: Stabilizes the binding complex through close-range interactions.
Chemical Reactions and Derivatives
The compound can participate in various chemical reactions, including oxidation and reduction, leading to the formation of derivatives with altered biological activities or improved pharmacological profiles.
Types of Reactions:
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Oxidation: Forms various oxidized derivatives under specific conditions.
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Reduction: Can undergo reduction reactions to produce reduced derivatives.
Structural Elucidation
The three-dimensional conformation of this compound can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy.
Techniques for Structural Analysis:
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X-ray Crystallography: Provides detailed information about the molecular structure.
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NMR Spectroscopy: Offers insights into the molecular conformation and functional group arrangement.
Comparison with Related Compounds
Related compounds, such as those with different substituents on the morpholine group, exhibit varying biological activities and molecular weights. For example, compounds with larger molecular sizes or different functional groups may have distinct pharmacological profiles.
Comparison Table:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| N-ethyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | Not specified | Approximately 401.47 g/mol | Triazatricyclic structure with imine and carboxamide groups |
| 6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | Not specified | Approximately 495.6 g/mol | Features an oxolan-2-ylmethyl group |
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